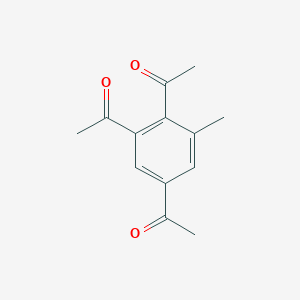![molecular formula C6H4N2O3 B11743343 Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11743343.png)
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the three-component condensation of an aldehyde, N,N’-dimethylbarbituric acid, and an alkyl or aryl isocyanide. This reaction is often carried out in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium bromide, which acts as a solvent and catalyst, facilitating the reaction at room temperature within minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient synthetic routes, such as the one-pot condensation method mentioned above, is likely to be employed. These methods ensure high yields and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the furan or pyrimidine rings are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes and pathways.
Medicine: Research has highlighted its potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, disrupt the cell cycle, and induce apoptosis in cancer cells. These effects are mediated through the activation of caspases and the regulation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared to other similar compounds, such as:
Quinazolin-4(3H)-ones: These compounds also exhibit anticancer properties but differ in their core structure and specific biological activities.
Benzofuro[2,3-d]pyrimidinones: These compounds share a similar fused ring system but have different substituents and pharmacological profiles.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C6H4N2O3 |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) |
Clé InChI |
IPBPMIZOPFBWEG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C1C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743267.png)


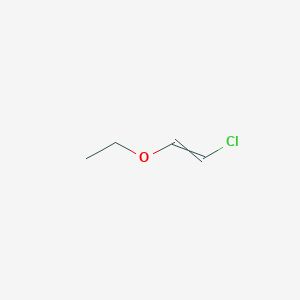
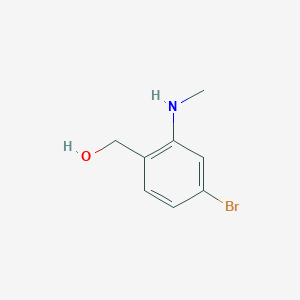
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
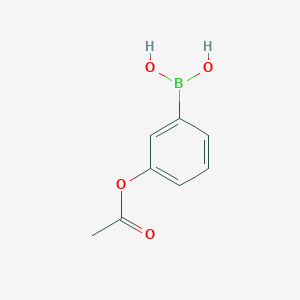
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11743310.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
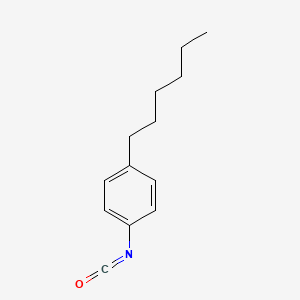
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743326.png)
